molecular formula C18H28N2O3 B3059689 tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate CAS No. 1158750-68-5

tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3059689
CAS No.: 1158750-68-5
M. Wt: 320.4
InChI Key: AHIKTTZLCLSOBP-UHFFFAOYSA-N
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Description

tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative characterized by a 3-methoxyphenyl substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) group attached via a methylene linker. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that can modulate pharmacokinetic and pharmacodynamic properties. The Boc group serves as a protective moiety for the amine functionality, enabling selective synthesis of more complex molecules .

Properties

IUPAC Name

tert-butyl N-[[4-(3-methoxyphenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(8-10-19-11-9-18)14-6-5-7-15(12-14)22-4/h5-7,12,19H,8-11,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKTTZLCLSOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678270
Record name tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-68-5
Record name tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate, a compound with the CAS number 135632-53-0, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

Property Details
Chemical Formula C11_{11}H22_{22}N2_{2}O2_{2}
Molecular Weight 214.30 g/mol
Boiling Point Not available
InChI Key VHYXAWLOJGIJPC-UHFFFAOYSA-N
PubChem ID 723429

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this one demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 µg/mL, comparable to established antibiotics like vancomycin and linezolid .

The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, it is suggested that its structure allows for effective interaction with bacterial cell walls or critical metabolic pathways. The presence of the piperidine ring may enhance its ability to penetrate bacterial membranes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its cytotoxic effects on various human cancer cell lines, including colon carcinoma (HCT-116), colorectal cancer (HT-29), and hepatocellular carcinoma (HepG2). Results indicated promising cytotoxic activity, with compounds showing IC50_{50} values that suggest effective inhibition of cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity against multiple strains.
    • Findings : The compound showed strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria.
  • Evaluation of Anticancer Properties :
    • Objective : Assess cytotoxic effects on human tumor cell lines.
    • Findings : Compounds demonstrated significant cytotoxicity with mechanisms involving apoptosis through Bcl-2 family interactions .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant activity against various biological targets. For instance, piperidine derivatives have been studied for their potential as inhibitors of endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the metabolism of endocannabinoids, which play crucial roles in pain modulation and inflammation .

Case Study: Dual FAAH-MAGL Inhibitors
A study highlighted the design of dual FAAH-MAGL inhibitors based on piperidine scaffolds. These compounds demonstrated selective inhibition profiles and improved potency compared to existing drugs, suggesting that tert-butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate may also exhibit similar inhibitory effects .

Antimicrobial Activity

Piperidine derivatives have shown promise as antimicrobial agents. A related compound demonstrated potent antibacterial activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium. This suggests that this compound could be explored for its antibacterial properties .

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity AgainstMIC (µg/mL)
Arylurea DerivativeMRSA0.78 - 3.125
Arylurea DerivativeVREfm0.78 - 3.125
tert-Butyl [4-(3-methoxyphenyl)...]Potential for similar activityTBD

Neuropharmacology

The piperidine scaffold is also significant in neuropharmacology, where it may act on various neurotransmitter systems. Compounds derived from piperidine have been investigated for their effects on dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety .

Research Insight
The incorporation of methoxy groups into the phenyl ring can enhance binding affinity to these receptors, potentially increasing the therapeutic efficacy of compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name Substituent(s) on Piperidine Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate 3-Methoxyphenyl 322.4* Intermediate for drug candidates; Boc protection facilitates synthesis.
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-Methoxyethyl 272.38 Lower molecular weight; improved solubility due to ether linkage.
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate 3-Bromobenzyl 383.3 Bromine enhances electrophilicity; used in cross-coupling reactions.
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate Pyridin-3-ylmethyl 305.4* Pyridine ring introduces basicity; potential CNS-targeting applications.
tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate 2-(Trifluoromethyl)phenyl 355.4* Trifluoromethyl group improves metabolic stability and lipophilicity.
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate 3-Methoxybenzyl 338.4* Benzyl vs. phenyl substitution alters steric and electronic profiles.

*Calculated based on molecular formulas.

Key Structural and Functional Differences

Substituent Effects on Solubility and Stability :

  • The 2-methoxyethyl analog (272.38 g/mol) exhibits enhanced aqueous solubility compared to the 3-methoxyphenyl parent compound due to its polar ether group .
  • The trifluoromethylphenyl derivative (355.4 g/mol) demonstrates increased metabolic stability and lipophilicity, making it suitable for targets requiring prolonged exposure .

Electrophilic vs. Nucleophilic Modifications: The 3-bromobenzyl substituent (383.3 g/mol) introduces a reactive site for Suzuki-Miyaura cross-coupling, enabling further derivatization .

Steric and Electronic Profiles :

  • The 3-methoxybenzyl analog (338.4 g/mol) differs from the parent compound by substituting a benzyl group for a phenyl ring, increasing steric bulk and altering π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate

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